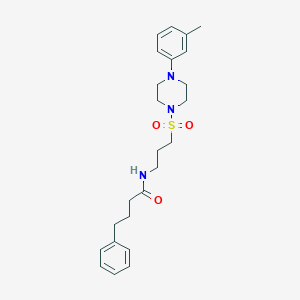
4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Also known as PIPES, it has been found to have promising applications in the field of medicine due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide”, also known as “N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)-4-phenylbutanamide”.
Pharmacological Research
This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its piperazine moiety, which is known for its psychoactive properties .
Cancer Research
The compound’s unique structure allows it to be investigated for anti-cancer properties. Studies are focusing on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonyl group in its structure is particularly interesting for its potential to enhance the compound’s ability to target and disrupt cancer cell metabolism .
Neuroprotective Agents
Research is also being conducted on the compound’s potential as a neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a promising candidate for protecting neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The compound is being studied for its antimicrobial properties. Its structural features suggest it could be effective against a range of bacterial and fungal pathogens. Researchers are particularly interested in its potential to combat antibiotic-resistant strains, which is a growing concern in medical science .
Anti-inflammatory Applications
Another area of research is the compound’s anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies are focusing on its mechanism of action and efficacy in reducing inflammation .
Pain Management
Finally, the compound is being investigated for its potential in pain management. Its interaction with pain receptors and pathways suggests it could be developed into a new class of analgesics. Researchers are exploring its efficacy in treating various types of pain, including neuropathic and inflammatory pain.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
Pharmacological Research Cancer Research Neuroprotective Agents Antimicrobial Activity Anti-inflammatory Applications : Cardiovascular Research : Metabolic Disorders : Pain Management
Eigenschaften
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-21-8-5-12-23(20-21)26-15-17-27(18-16-26)31(29,30)19-7-14-25-24(28)13-6-11-22-9-3-2-4-10-22/h2-5,8-10,12,20H,6-7,11,13-19H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMAPMBMXGRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

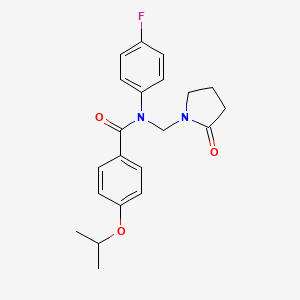
![N-[N-[Tert-butyl(dimethyl)silyl]-S-imidazol-1-ylsulfonimidoyl]-N-methylmethanamine](/img/structure/B2848469.png)


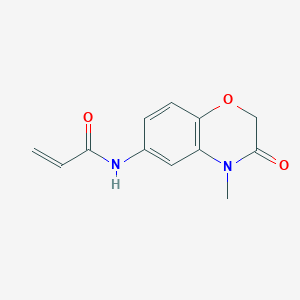
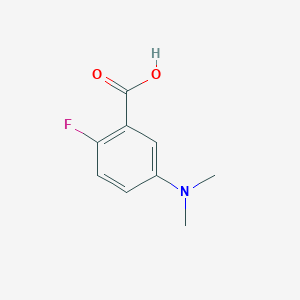
![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2848476.png)
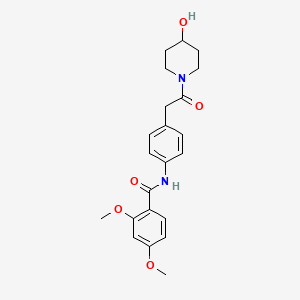
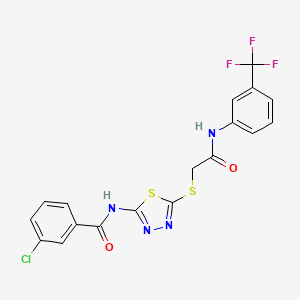
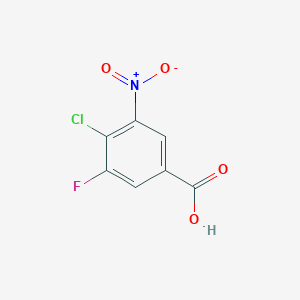
![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)
![(5Z)-5-[(1-methylindol-3-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848487.png)
![Methyl 2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B2848488.png)
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2848489.png)